Methyl 3-bromo-4-chloroquinoline-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step processesThe final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .
Industrial production methods often involve the use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 3-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-4-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimalarial, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication .
Comparison with Similar Compounds
Methyl 3-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-Bromo-4-chloro-2-methylquinoline: Lacks the ester group, which affects its reactivity and applications.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different pharmacological properties.
Properties
Molecular Formula |
C11H7BrClNO2 |
---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3 |
InChI Key |
BGOMOQHIUNYYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl |
Origin of Product |
United States |
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